molecular formula C10H11BrClNO B12567539 Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- CAS No. 188592-61-2

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro-

Cat. No.: B12567539
CAS No.: 188592-61-2
M. Wt: 276.56 g/mol
InChI Key: LSEPKATWIXCPMC-UHFFFAOYSA-N
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Description

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- is an organic compound with the molecular formula C10H12BrNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-bromo-3-methylphenyl group, and the propanamide chain is chlorinated at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- typically involves the following steps:

    Bromination: The starting material, 3-methylphenylamine, undergoes bromination to introduce a bromine atom at the 4-position.

    Amidation: The brominated product is then reacted with propanoyl chloride to form the corresponding amide.

    Chlorination: Finally, the amide undergoes chlorination at the 3-position of the propanamide chain.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The amide group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N-(4-bromo-3-methylphenyl)-: Lacks the chlorine substitution at the 3-position.

    Propanamide, N-(4-chloro-3-methylphenyl)-: Substituted with chlorine instead of bromine.

    Propanamide, N-(4-bromo-3-methylphenyl)-3-[(4-methylphenyl)thio]-: Contains an additional thioether group.

Uniqueness

Propanamide, N-(4-bromo-3-methylphenyl)-3-chloro- is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

188592-61-2

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-chloropropanamide

InChI

InChI=1S/C10H11BrClNO/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

LSEPKATWIXCPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCCl)Br

Origin of Product

United States

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